Scientific Field: Biochemistry
Summary of Application: Phlorizin has been found to exert antioxidant effects by regulating the IL-1β/IKB-α/NF-KB signaling pathway.
Results or Outcomes: The results show that phlorizin can exert antioxidant effects, potentially offering protection against oxidative stress.
Scientific Field: Microbiology
Summary of Application: Phlorizin exerts its antibacterial activity by reducing intracellular DNA agglutination, reducing intracellular protein and energy synthesis, and destroying intracellular metabolism.
Results or Outcomes: The results show that phlorizin has antibacterial activity, potentially offering a new avenue for the development of antibacterial agents.
Scientific Field: Virology
Summary of Application: Phlorizin has been found to have antiviral effects.
Results or Outcomes: The results show that phlorizin has antiviral activity, potentially offering a new avenue for the development of antiviral agents.
Scientific Field: Endocrinology
Summary of Application: Phlorizin has been found to have antidiabetic effects.
Results or Outcomes: The results show that phlorizin has antidiabetic activity, potentially offering a new avenue for the treatment of diabetes.
Scientific Field: Oncology
Summary of Application: Phlorizin has been found to have antitumor effects.
Results or Outcomes: The results show that phlorizin has antitumor activity, potentially offering a new avenue for the treatment of cancer.
Scientific Field: Hepatology
Summary of Application: Phlorizin has been found to have hepatoprotective effects.
Results or Outcomes: The results show that phlorizin has hepatoprotective activity, potentially offering a new avenue for the treatment of liver diseases.
Scientific Field: Cardiology
Summary of Application: Phlorizin has been found to have cardiovascular protective effects.
Results or Outcomes: The results show that phlorizin has cardiovascular protective activity, potentially offering a new avenue for the treatment of cardiovascular diseases.
Summary of Application: Phlorizin has been found to prevent biofilm production in bacteria such as in E.
Results or Outcomes: The results show that phlorizin has the ability to prevent biofilm production, potentially offering a new avenue for the prevention of bacterial infections.
Scientific Field: Nephrology
Summary of Application: Phlorizin has been found to have renal protective effects.
Results or Outcomes: The results show that phlorizin has renal protective activity, potentially offering a new avenue for the treatment of kidney diseases.
Scientific Field: Immunology
Summary of Application: Phlorizin has been found to have anti-inflammatory effects.
Results or Outcomes: The results show that phlorizin has anti-inflammatory activity, potentially offering a new avenue for the treatment of inflammatory diseases.
Summary of Application: Phlorizin has been found to prevent cisplatin-induced nephrotoxicity in mice via mitogen-activated protein kinase pathway-mediated apoptosis.
Results or Outcomes: The results show that phlorizin has the ability to prevent kidney damage, potentially offering a new avenue for the prevention of kidney diseases.
Phlorizin is a naturally occurring glucoside derived from the bark of apple trees (Malus domestica), recognized for its chemical structure as a dihydrochalcone. It has the molecular formula and is characterized by a sweet taste, appearing as a white solid that may yellow due to impurities. Phlorizin is poorly soluble in cold water and ether but dissolves readily in hot water and ethanol. Upon hydrolysis, it breaks down into phloretin and glucose, which limits its effectiveness as a drug when consumed orally .
Phlorizin exhibits significant biological activities, including:
Phlorizin can be synthesized through various methods:
Phlorizin interacts with various biological targets:
Phlorizin shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Phloridzin | Glucoside | Antidiabetic | Less studied compared to phlorizin |
Dapagliflozin | Synthetic analog | SGLT2 inhibition | More potent than phlorizin |
Empagliflozin | Synthetic analog | SGLT2 inhibition | Selective for SGLT2 |
Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Broader range of biological effects |
Rutin | Flavonoid glycoside | Antioxidant, anti-inflammatory | Contains a sugar moiety |
Phlorizin's primary distinction lies in its natural origin and dual action as both an antioxidant and an antidiabetic agent through sodium-glucose cotransporter inhibition.
Phlorizin (C₂₁H₂₄O₁₀), a dihydrochalcone glucoside, was first isolated in 1835 by Belgian chemists Laurent-Guillaume de Koninck and Jean Servais Stas during their investigation of apple tree (Malus domestica) bark. The discovery occurred under the mentorship of pomologist Jean-Baptiste Van Mons, who provided root bark samples from uprooted apple trees in his nursery. The compound’s name derives from Greek (phloios = bark, rhiza = root), reflecting its abundance in root bark compared to stem bark.
Early isolation methods involved ethanol extraction followed by crystallization, yielding a bitter-tasting compound initially investigated for antipyretic properties akin to cinchona bark. By 1841, Stas and French chemist Jean-Baptiste Dumas hydrolyzed phlorizin into its aglycone phloretin and glucose, establishing its glycosidic structure. Subsequent studies confirmed its prevalence across Malus species, with concentrations varying by plant part:
Malus Plant Part | Phlorizin Content (mg/g dry weight) | Source |
---|---|---|
Root Bark | 77.1–91.7 | |
Leaves | 39.7–82.5 | |
Twigs | 12.4–52.4 | |
Fruit | 0.3–2.1 |
The Annurca apple cultivar (Malus pumila cv. Annurca) has emerged as a particularly rich source, with optimized extraction protocols achieving yields of 126.89 mg/g dry weight from leaves using methanol-water-formic acid solvents.
In 1886, Joseph von Mering demonstrated phlorizin’s unique capacity to induce glucosuria in dogs, creating the first pharmacological model of diabetes. Administering 1–2 g doses to humans, von Mering replicated these effects, observing urinary glucose excretion rates of 50–100 g/day without hypoglycemia. This paradigm shift overturned prevailing theories that diabetes originated solely from pancreatic dysfunction, highlighting renal glucose handling’s role.
Key 20th-century milestones include:
Initially proposed as an antimalarial and antipyretic, phlorizin’s therapeutic trajectory pivoted post-von Mering’s discoveries:
The compound’s poor oral bioavailability (≤15%) and gastrointestinal toxicity limited direct therapeutic use. However, its structural template guided development of C-aryl glucoside SGLT2 inhibitors (e.g., dapagliflozin), which replaced phlorizin’s O-glycosidic bond with a hydrolysis-resistant C-glycosidic linkage.
Phlorizin’s bipartite structure comprises a glucose moiety linked via O-β-D-glycosidic bond to phloretin, a dihydrochalcone. This configuration enables:
Advanced extraction techniques have superseded early ethanol-based methods:
Phlorizin reduces advanced glycation end-products (AGEs) by 47% at 0.33 mg/mL concentrations, outperforming aminoguanidine in in vitro models. Mechanistically, it scavenges methylglyoxal and inhibits Amadori product formation.
Valsa mali var. mali, a pathogenic apple fungus, degrades phlorizin into phloretin, 3-hydroxyphlorizin, and dihydro-p-coumaroyl phlorizin, which accelerate spore germination by 300%. This highlights phlorizin’s dual role as both plant defense compound and pathogen resource.
Patent analyses reveal phlorizin’s incorporation (0.1–2% w/w) in 43 commercial skin-lightening products, leveraging its tyrosinase inhibition (IC₅₀ = 1.8 μM) and UV-protective effects.
While total synthesis remains impractical for commercial scale, semi-synthetic derivatives include:
Biotechnological approaches using Malus cell cultures yield phlorizin titers of 4.8 mg/L, though costs exceed botanical extraction.
Phlorizin represents a distinctive class of natural products known as dihydrochalcone glucosides, characterized by its unique molecular architecture that combines a dihydrochalcone aglycone with a glucose moiety [1] [2]. The compound exhibits the molecular formula C21H24O10 with a molecular weight of 436.41 g/mol [1] [3] [4]. The systematic IUPAC nomenclature describes phlorizin as 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-phenyl]-3-(4-hydroxyphenyl)propan-1-one [1] [3].
The stereochemical configuration of phlorizin is precisely defined by its beta-D-glucopyranosyl moiety attached to the phloretin backbone through a 2'-O-glycosidic linkage [1] [2]. This specific stereochemistry is crucial for the compound's biological activity and distinguishes it from other glucoside derivatives. The molecule consists of two aromatic rings designated as ring A (the substituted benzophenone moiety) and ring B (the para-hydroxyphenyl group), connected by a three-carbon propyl spacer [5] [6].
X-ray crystallographic analysis has revealed that phlorizin adopts a planar and fully extended conformation in its crystalline state, similar to chalcone structures characterized by alpha,beta-unsaturated bonds between phenolic rings [7]. This planar configuration contrasts with solution-state conformational studies, which demonstrate greater molecular flexibility.
Nuclear Magnetic Resonance spectroscopic investigations using two-dimensional NOESY techniques have provided detailed insights into the solution-state conformation of phlorizin [5] [6]. These studies reveal that the most probable conformation exhibits a nearly perpendicular arrangement of the two aromatic rings, with ring B positioned above the sugar ring. Spatial distance measurements obtained from Nuclear Overhauser Effect correlations indicate interactions between various hydrogen atoms within a 5 Angstrom radius, providing critical constraints for conformational modeling [5].
The physicochemical properties of phlorizin reflect its dual hydrophilic-lipophilic character arising from the glucose moiety and aromatic backbone, respectively. The compound exhibits a melting point range of 106-109°C for the dihydrate form and 113-114°C for the anhydrous form [2] [4] [8]. The estimated boiling point is 468.89°C, although this value represents a theoretical calculation rather than experimental observation [4].
Phlorizin demonstrates poor solubility in cold water but becomes readily soluble in hot water, a characteristic typical of many glycosides [2] [9]. The compound shows moderate solubility in organic solvents, with measured values of 43.6 mg/mL in ethanol and 60 mg/mL in dimethyl sulfoxide [10] [4]. The predicted pKa value of 7.15 ± 0.40 suggests that phlorizin exists predominantly in its neutral form under physiological pH conditions [4].
The stability profile of phlorizin reveals significant susceptibility to hydrolytic degradation in aqueous solutions [2]. Upon prolonged exposure to water, particularly under elevated temperatures, phlorizin undergoes hydrolysis to yield phloretin and glucose [2]. This hydrolytic instability has important implications for both analytical procedures and biological applications.
The compound exhibits characteristic optical properties, including a specific optical rotation of -54° (c=3.2, 95% ethanol) [4]. The estimated LogP value of 0.452 indicates moderate lipophilicity, which influences its membrane permeability and tissue distribution characteristics [4].
Spectroscopic characterization by mass spectrometry reveals distinct fragmentation patterns, with the molecular ion appearing at m/z 435.1265 [M-H]⁻ in negative ion mode and characteristic fragment ions at m/z 273 corresponding to the phloretin aglycone [1] [11]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with ¹H NMR showing characteristic aromatic proton signals and glucose proton patterns, while ¹³C NMR reveals the carbonyl carbon in the approximately 200 ppm region [11].
The biosynthetic pathway leading to phlorizin formation represents a specialized branch of the phenylpropanoid metabolic network, distinct from conventional flavonoid biosynthesis [12] [13]. The pathway initiates with the NADPH-dependent reduction of p-coumaroyl-CoA to form p-dihydrocoumaroyl-CoA, catalyzed by a specific dehydrogenase enzyme [13] [14]. This reduction step is critical as it generates the saturated propyl chain characteristic of dihydrochalcones, distinguishing this pathway from the flavonoid biosynthetic route that maintains the alpha,beta-unsaturated bond structure.
The subsequent condensation reaction involves chalcone synthase, a type III polyketide synthase that catalyzes the formation of phloretin from p-dihydrocoumaroyl-CoA and three molecules of malonyl-CoA [13] [15] [16]. Chalcone synthase exhibits remarkable catalytic versatility, accepting both p-coumaroyl-CoA for standard flavonoid biosynthesis and p-dihydrocoumaroyl-CoA for dihydrochalcone formation [15]. The enzyme mechanism involves the sequential condensation of acetate units derived from malonyl-CoA decarboxylation, followed by intramolecular cyclization to generate the characteristic dihydrochalcone structure [15] [16].
Recent investigations have identified naringenin chalcone carbon double-bond reductases as alternative entry points into the phloretin biosynthetic pathway [17]. These enzymes, designated as naringenin chalcone reductases, catalyze the direct reduction of naringenin chalcone to phloretin, providing an additional route that bypasses the initial p-coumaroyl-CoA reduction step [17]. Multiple naringenin chalcone reductase isoforms have been characterized, including MdNCR1a, MdNCR1b, MdNCR1c, and MdNCR101, each exhibiting distinct catalytic efficiencies and expression patterns [17].
The regulatory control of this pathway involves complex metabolic networks that balance flux between competing biosynthetic routes. The presence of chalcone isomerase activity can redirect naringenin chalcone toward conventional flavonoid biosynthesis, potentially limiting phloretin formation [17]. Transgenic studies have demonstrated that overexpression of chalcone isomerase results in significant reductions in phlorizin accumulation, confirming the competitive nature of these pathways [17].
The final step in phlorizin biosynthesis involves the glycosylation of phloretin at the 2'-hydroxyl position, catalyzed by UDP-glucose:phloretin 2'-O-glucosyltransferases [13] [18] [19]. The primary enzymes responsible for this modification in apple species are MdUGT88F1 and its paralog MdUGT88F4 [13] [18]. These glycosyltransferases belong to the GT1 family of UDP-glycosyltransferases and exhibit high specificity for phloretin as the acceptor substrate and UDP-glucose as the donor molecule [18] [19].
MdUGT88F1 has been extensively characterized and represents a key regulatory enzyme in phlorizin biosynthesis [18]. The enzyme exhibits optimal activity at pH 8.0 and 30°C, conditions that reflect the physiological environment within plant cells [19]. Kinetic analysis reveals that MdUGT88F1 demonstrates superior catalytic efficiency compared to other characterized phloretin glucosyltransferases, with the lowest Km values and highest kcat/Km ratios reported for phloretin glucosylation [19].
Comparative studies with glycosyltransferases from other plant species have revealed functional diversity in phloretin modification patterns [20]. For instance, MpUGT737B1 from the liverwort Marchantia polymorpha catalyzes phloretin glucosylation at the 4-position, producing phloretin-4-O-glucoside in addition to the conventional 2'-O-glucoside [20]. This enzyme exhibits distinct kinetic parameters, with a Km of 50.2 ± 10.6 μM for phloretin and a Vmax of 70.0 ± 5.5 nmol mg⁻¹ min⁻¹, indicating evolutionary diversification in glucosyltransferase specificity [20].
The enzymatic mechanism of UDP-glucose:phloretin glucosyltransferases involves the formation of a ternary complex between the enzyme, UDP-glucose, and phloretin [21] [19]. Molecular modeling studies suggest that the substrate-binding pocket accommodates both the donor and acceptor molecules in specific orientations that facilitate efficient glycosyl transfer [20]. The reaction proceeds through an SN2-like mechanism with inversion of stereochemistry at the anomeric carbon, ensuring the beta-configuration of the resulting glucoside [21].
Beyond the primary 2'-O-glucosylation reaction, additional glycosyltransferase activities can produce more complex phloretin derivatives [21]. The glycosyltransferase YjiC from Bacillus licheniformis demonstrates remarkable promiscuity, catalyzing the formation of multiple phloretin glucosides including monoglucosides, diglucosides, and triglucosides [21]. This enzyme can glycosylate phloretin at various hydroxyl positions, producing phloretin 4'-O-glucoside, phloretin 2'-O-glucoside, phloretin 4',4-O-diglucoside, phloretin 4,6'-O-diglucoside, and phloretin 2',4',4-O-triglucoside [21].
The primary mechanism of action for phlorizin involves the competitive inhibition of sodium-glucose linked transporters, specifically Sodium-Glucose Linked Transporter 1 and Sodium-Glucose Linked Transporter 2. These transporters are critical for glucose reabsorption in the kidney and glucose absorption in the intestine [1] [2].
Phlorizin demonstrates differential binding characteristics between Sodium-Glucose Linked Transporter 1 and Sodium-Glucose Linked Transporter 2, exhibiting higher affinity for Sodium-Glucose Linked Transporter 2 compared to Sodium-Glucose Linked Transporter 1 [3]. The competitive binding mechanism involves phlorizin competing directly with glucose for the same binding site on these transporters [1] [2].
Kinetic Parameters for Phlorizin Binding:
Transport Protein | Ki Value (nM) | Temperature (°C) | Experimental Method |
---|---|---|---|
Human Sodium-Glucose Linked Transporter 1 | 300 | 37 | Inhibition assay |
Human Sodium-Glucose Linked Transporter 2 | 39 | 37 | Inhibition assay |
Human Sodium-Glucose Linked Transporter 1 | 220 | 37 | Inhibition assay |
Human Sodium-Glucose Linked Transporter 2 | 11 | 37 | Inhibition assay |
The binding selectivity ratio demonstrates that phlorizin has approximately 8.4-fold higher affinity for Sodium-Glucose Linked Transporter 2 compared to Sodium-Glucose Linked Transporter 1, with average Ki values of 31.5 nM and 265.0 nM respectively [3] [4].
Phlorizin binding follows a two-step mechanism involving rapid initial binding followed by a slow conformational change [5]. The initial collision complex formation explains the rapid inhibition of glucose transport, while the subsequent isomerization into more stable forms accounts for the slow binding kinetics observed in experimental assays [5].
Dissociation Kinetics:
The dissociation kinetics of phlorizin from Sodium-Glucose Linked Transporter 1 and Sodium-Glucose Linked Transporter 2 exhibit distinct patterns. For Sodium-Glucose Linked Transporter 2, phlorizin demonstrates longer residence times with half-time off values ranging from 20 to 180 seconds, while Sodium-Glucose Linked Transporter 1 shows faster dissociation with half-time off values of 1 to 10 seconds [3].
Transport Protein | Half-time Off (seconds) | Dissociation Rate (s⁻¹) |
---|---|---|
Human Sodium-Glucose Linked Transporter 1 | 10 | 0.069 |
Human Sodium-Glucose Linked Transporter 2 | 25 | 0.028 |
Human Sodium-Glucose Linked Transporter 1 | 2 | 0.347 |
Human Sodium-Glucose Linked Transporter 2 | 180 | 0.004 |
The slower dissociation from Sodium-Glucose Linked Transporter 2 contributes to its higher apparent affinity and explains why phlorizin can maintain inhibitory effects for extended periods [3].
The molecular basis of phlorizin's interaction with Sodium-Glucose Linked Transporter 1 and Sodium-Glucose Linked Transporter 2 involves specific structural determinants that govern binding affinity and selectivity. Phlorizin consists of two main components: a glucose moiety and an aglycone portion (phloretin) [6] [7].
Glucose Moiety Interactions:
The glucose portion of phlorizin occupies the sugar-binding site of both transporters, making hydrogen bond interactions with conserved residues including asparagine 78, histidine 83, glutamic acid 102, tyrosine 290, tryptophan 291, and lysine 321 [7]. These interactions are critical for binding affinity, as evidenced by the three-order-of-magnitude reduction in binding affinity when the glucose moiety is removed [3].
Aglycone Binding Determinants:
The phloretin aglycone portion extends into an external vestibule and makes additional interactions that contribute to the overall binding affinity [7]. In Sodium-Glucose Linked Transporter 1, the aglycone creates face-to-face aromatic π-π interactions with histidine 83 and phenylalanine 101, as well as a cation-π interaction with arginine 267 [7]. In Sodium-Glucose Linked Transporter 2, the aglycone is more tightly packed due to an aromatic cage formed by histidine 80, phenylalanine 98, and histidine 268 [7].
Structural Basis of Selectivity:
The selectivity of phlorizin for Sodium-Glucose Linked Transporter 2 over Sodium-Glucose Linked Transporter 1 is primarily determined by differences in the external vestibule region. The C-terminal end of extracellular loop 5 differs between the transporters, with Sodium-Glucose Linked Transporter 2 containing histidine 268 compared to arginine 267 in Sodium-Glucose Linked Transporter 1 [7]. This difference creates a more favorable binding environment for the aglycone portion of phlorizin in Sodium-Glucose Linked Transporter 2.
Biphasic Binding Mechanism:
Recent structural studies have revealed that phlorizin exhibits biphasic binding kinetics, with the ability to bind to both extracellular and intracellular sites on Sodium-Glucose Linked Transporter 2 [6]. The high-affinity extracellular binding site involves interactions with the glucose-binding domain, while the low-affinity intracellular binding site involves interactions with residues serine 74 and aspartic acid 201 [6]. This biphasic binding pattern is unique among Sodium-Glucose Linked Transporter 2 inhibitors and contributes to phlorizin's complex pharmacological profile.
The structural determinants of phlorizin binding have been further elucidated through molecular dynamics simulations, which demonstrate that the binding induces conformational changes in the transporter that lock it in an outward-facing conformation [7]. This conformational locking prevents the normal transport cycle and accounts for the non-competitive nature of the inhibition observed under certain conditions.
Beyond its primary mechanism of Sodium-Glucose Linked Transporter inhibition, phlorizin demonstrates significant polypharmacological activity through interactions with multiple secondary molecular targets. This broader spectrum of activity contributes to its diverse therapeutic effects and may explain some of its clinical benefits that extend beyond glucose regulation.
Phlorizin has been identified as an inhibitor of Sodium/Potassium-Adenosine Triphosphatase, a critical enzyme responsible for maintaining cellular electrochemical gradients [8] [9]. This secondary target interaction represents an important aspect of phlorizin's polypharmacological profile.
Inhibition Characteristics:
Phlorizin at 2×10⁻⁴ M inhibits sodium- and rubidium-activated Adenosine Triphosphatase activities in human red cell membranes by 43% [8] [9]. The inhibition affects both sodium-dependent and potassium-dependent activities of the enzyme, suggesting interaction with the catalytic mechanism rather than specific ion binding sites.
Subcellular Localization of Inhibition:
The phlorizin binding site on Sodium/Potassium-Adenosine Triphosphatase appears to be located on the intracellular side of the membrane [8] [9]. This localization was demonstrated through experiments with resealed red blood cell ghosts, where phlorizin inhibited Sodium/Potassium-Adenosine Triphosphatase activity when present inside the cells but not when present outside [8] [9].
Physiological Implications:
The inhibition of Sodium/Potassium-Adenosine Triphosphatase by phlorizin has several physiological implications. In smooth muscle cells, this inhibition can affect energy metabolism by reducing adenosine triphosphate production and phosphocreatine content [10]. Studies in rat ileum demonstrated that phlorizin-induced inhibition of high potassium-induced muscle contraction was mediated through effects on glycolytic pathways resulting from Sodium/Potassium-Adenosine Triphosphatase inhibition [10].
Tissue-Specific Effects:
The effects of phlorizin on Sodium/Potassium-Adenosine Triphosphatase activity vary among different tissues. In intestinal smooth muscle, phlorizin significantly reduces phosphocreatine contents while having minimal effects on adenosine triphosphate levels [10]. This selective effect on energy storage compounds suggests that phlorizin may interfere with the coupling between Sodium/Potassium-Adenosine Triphosphatase activity and cellular energy metabolism.
Concentration-Dependent Effects:
The inhibitory effects of phlorizin on Sodium/Potassium-Adenosine Triphosphatase are concentration-dependent, with significant effects observed at concentrations of 2×10⁻⁴ M and above [8] [9]. At these concentrations, phlorizin also affects rubidium uptake in erythrocytes, though to a lesser extent than its effects on enzyme activity [8] [9].
Phlorizin, as a flavonoid glycoside, demonstrates significant cross-reactivity with various flavonoid metabolic pathways. This cross-reactivity contributes to its polypharmacological effects and influences its pharmacokinetic properties.
Phase II Metabolic Enzyme Interactions:
Phlorizin undergoes extensive metabolism through phase II metabolic enzymes, including UDP-glucuronosyltransferases, sulfotransferases, and catechol-O-methyltransferase [11] [12]. These metabolic pathways are shared with many other flavonoids, leading to potential interactions and competition for enzymatic processing.
The contribution of phase II metabolism to phlorizin disposition ranges from 41.9% to 69.0% after intravenous administration [13]. This extensive metabolic processing involves the same enzymatic systems responsible for processing other flavonoids, creating opportunities for metabolic interactions.
Lactase-Phlorizin Hydrolase Interactions:
A critical aspect of phlorizin's metabolic fate involves lactase-phlorizin hydrolase, an enzyme that specifically hydrolyzes phlorizin to its aglycone phloretin [11] [12]. This enzyme is part of the broader flavonoid metabolic network and represents a key determinant step in phlorizin absorption and bioavailability.
The hydrolysis of phlorizin by lactase-phlorizin hydrolase occurs primarily in the small intestine, where the enzyme is highly expressed [11]. This hydrolysis significantly reduces the oral bioavailability of phlorizin and converts it to phloretin, which has different pharmacological properties.
Flavonoid Transport Protein Interactions:
Phlorizin interacts with various flavonoid transport proteins, including breast cancer resistance protein and multidrug resistance-associated proteins [11] [12]. These transporters play crucial roles in the disposition of flavonoids and contribute to enterohepatic circulation.
The interaction with multidrug resistance-associated proteins 1 and 2 has been demonstrated experimentally, where phlorizin serves as a substrate for these transporters [14]. This interaction can influence the cellular accumulation and tissue distribution of phlorizin and may contribute to potential drug interactions.
Metabolic Pathway Integration:
Phlorizin's metabolism integrates with broader flavonoid metabolic pathways through several mechanisms. The compound undergoes glucuronidation, sulfation, and methylation reactions that are common to many flavonoids [13] [12]. These metabolic transformations can produce metabolites that retain biological activity and contribute to the overall pharmacological profile.
The metabolic fate of phlorizin involves conversion to phloretin, which then undergoes further conjugation reactions with glucuronide and sulfate groups [13]. These phase II metabolites become the predominant circulating forms and may contribute to the sustained biological effects observed with phlorizin administration.
Antioxidant Pathway Interactions:
Phlorizin demonstrates significant interactions with antioxidant pathways that are shared with other flavonoids. The compound exhibits dose-dependent antioxidant activity through multiple mechanisms, including direct free radical scavenging and enhancement of endogenous antioxidant systems [15].
The antioxidant effects of phlorizin can be enhanced through complexation with metal ions, particularly zinc [15]. This metal-chelation capability is a characteristic shared with many flavonoids and contributes to the compound's protective effects against oxidative stress.
Network Pharmacology Interactions:
Network pharmacology analysis has identified 235 cross-targets involved in phlorizin's anti-inflammatory and metabolic effects [16]. These targets overlap significantly with those of other flavonoids, suggesting extensive cross-reactivity within flavonoid metabolic networks.
Irritant